molecular formula C7H5BrFN3 B7441273 7-bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole

7-bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole

Cat. No.: B7441273
M. Wt: 230.04 g/mol
InChI Key: UUKRDUDCPDBEOG-UHFFFAOYSA-N
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Description

7-bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of bromine, fluorine, and methyl groups in its structure makes this compound unique and potentially useful for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination and fluorination of 1-methyl-1H-1,2,3-benzotriazole. The reaction conditions often include the use of bromine and fluorine sources, along with suitable solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under conditions like heating or the presence of a catalyst.

    Oxidation and Reduction Reactions: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) can be used.

    Coupling Reactions: Catalysts such as palladium or copper may be used in the presence of ligands and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce larger, more complex molecules.

Scientific Research Applications

7-bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in the study of biological systems and as a potential bioactive molecule.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of materials with specific properties, such as corrosion inhibitors or UV stabilizers.

Mechanism of Action

The mechanism of action of 7-bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-1-methyl-1H-1,2,3-benzotriazole
  • 7-chloro-6-fluoro-1-methyl-1H-1,2,3-benzotriazole
  • 7-bromo-6-fluoro-1H-1,2,3-benzotriazole

Uniqueness

The presence of both bromine and fluorine atoms in 7-bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole makes it unique compared to other similar compounds

Properties

IUPAC Name

7-bromo-6-fluoro-1-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c1-12-7-5(10-11-12)3-2-4(9)6(7)8/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKRDUDCPDBEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2Br)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411640-08-7
Record name 7-bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole
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